molecular formula C56H38AlClN8S4 B070285 Aluminum 1 8 15 22-tetrakis(phenylthio)& CAS No. 167093-23-4

Aluminum 1 8 15 22-tetrakis(phenylthio)&

Cat. No.: B070285
CAS No.: 167093-23-4
M. Wt: 1013.7 g/mol
InChI Key: JWPNATQHLXEGSZ-UHFFFAOYSA-M
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Description

Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride: is a complex organic compound with the molecular formula C56H32AlClN8S4 and a molecular weight of 1007.60 g/mol . This compound is known for its unique structure, which includes aluminum at the core and phenylthio groups attached to the phthalocyanine ring. It is primarily used in photonic and optical materials due to its distinctive electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride typically involves the reaction of phthalocyanine with aluminum chloride and phenylthiol under controlled conditions. The reaction is carried out at high temperatures, often exceeding 300°C . The process requires careful control of the reaction environment to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the necessary reaction conditions. The final product is usually purified through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride involves its interaction with light. Upon exposure to light, the compound absorbs photons and undergoes electronic excitation. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in photodynamic therapy.

Comparison with Similar Compounds

  • Zinc 1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-hexadecafluoro-29H,31H-phthalocyanine
  • Copper (II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine
  • Silicon 2,9,16,23-tetra-tert-butyl-29H,31H-phthalocyanine dihydroxide
  • Gallium (III)-phthalocyanine chloride
  • Zinc phthalocyanine

Uniqueness: Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine chloride stands out due to its unique combination of aluminum and phenylthio groups, which impart distinct electronic and photophysical properties. These properties make it particularly effective in applications requiring high stability and efficient light absorption.

Properties

CAS No.

167093-23-4

Molecular Formula

C56H38AlClN8S4

Molecular Weight

1013.7 g/mol

InChI

InChI=1S/C56H38N8S4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32,57,60-64H;;1H/q-2;+3;/p-1

InChI Key

JWPNATQHLXEGSZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2SC1=CC=CC=C1)C(=CC=C9)SC1=CC=CC=C1)C=CC=C6SC1=CC=CC=C1.[Cl-]

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C4NC(=C32)NC5=C6C=CC=C(C6=C7N5[Al+]N8C(=C9C=CC=C(C9=C8N4)SC1=CC=CC=C1)NC1=C2C(=C(N1)N7)C=CC=C2SC1=CC=CC=C1)SC1=CC=CC=C1.[Cl-]

Pictograms

Irritant

Origin of Product

United States

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